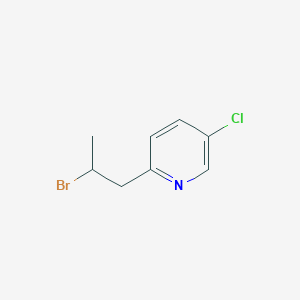
6-iodo-1-(thian-4-yl)-1H-1,2,3-benzotriazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-iodo-1-(thian-4-yl)-1H-1,2,3-benzotriazole is a synthetic organic compound that belongs to the class of benzotriazoles. Benzotriazoles are known for their diverse applications in various fields, including chemistry, biology, and materials science. The presence of an iodine atom and a thian-4-yl group in the structure of this compound suggests potential unique properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-iodo-1-(thian-4-yl)-1H-1,2,3-benzotriazole typically involves the following steps:
Formation of the Benzotriazole Core: The benzotriazole core can be synthesized through the cyclization of o-phenylenediamine with sodium nitrite in the presence of an acid.
Introduction of the Iodine Atom: The iodine atom can be introduced via electrophilic iodination using iodine or an iodine-containing reagent.
Attachment of the Thian-4-yl Group: The thian-4-yl group can be attached through a nucleophilic substitution reaction, where a suitable thian-4-yl precursor reacts with the benzotriazole core.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
6-iodo-1-(thian-4-yl)-1H-1,2,3-benzotriazole can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction, depending on the reagents and conditions used.
Coupling Reactions: The benzotriazole core can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines, thiols, or alkoxides can be used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and appropriate ligands.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions would yield various substituted benzotriazoles, while coupling reactions would result in more complex aromatic compounds.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Use in materials science for the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 6-iodo-1-(thian-4-yl)-1H-1,2,3-benzotriazole would depend on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved would vary based on the target and the context of its use.
Comparación Con Compuestos Similares
Similar Compounds
1H-1,2,3-benzotriazole: The parent compound without the iodine and thian-4-yl groups.
6-chloro-1-(thian-4-yl)-1H-1,2,3-benzotriazole: A similar compound with a chlorine atom instead of iodine.
6-iodo-1H-1,2,3-benzotriazole: A compound with only the iodine atom and no thian-4-yl group.
Uniqueness
The presence of both the iodine atom and the thian-4-yl group in 6-iodo-1-(thian-4-yl)-1H-1,2,3-benzotriazole makes it unique compared to its analogs. These functional groups can impart distinct reactivity and properties, making it valuable for specific applications.
Propiedades
Fórmula molecular |
C11H12IN3S |
|---|---|
Peso molecular |
345.20 g/mol |
Nombre IUPAC |
6-iodo-1-(thian-4-yl)benzotriazole |
InChI |
InChI=1S/C11H12IN3S/c12-8-1-2-10-11(7-8)15(14-13-10)9-3-5-16-6-4-9/h1-2,7,9H,3-6H2 |
Clave InChI |
ARJXMPUOZGLQCI-UHFFFAOYSA-N |
SMILES canónico |
C1CSCCC1N2C3=C(C=CC(=C3)I)N=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(9H-fluoren-9-ylmethoxy)carbonyl]-2,5-dimethylpiperidine-4-carboxylic acid](/img/structure/B13569170.png)

![2-Aminospiro[3.5]nonane-7-carboxylic acid](/img/structure/B13569177.png)

![2-(3-Methoxyphenyl)-N-[2-(pyrrolidin-1-YL)phenyl]acetamide](/img/structure/B13569182.png)




![3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]propanoic acid](/img/structure/B13569217.png)

![rac-N-[(1R,2R)-2-(difluoromethyl)cyclopropyl]benzamide](/img/structure/B13569246.png)

![6-(2,6-Dioxo-3-piperidyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione](/img/structure/B13569266.png)
